2-Methylpyrazine

Catalog No.
S570488
CAS No.
109-08-0
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrazine

CAS Number

109-08-0

Product Name

2-Methylpyrazine

IUPAC Name

2-methylpyrazine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3

InChI Key

CAWHJQAVHZEVTJ-UHFFFAOYSA-N

solubility

1000 mg/mL at 20 °C
soluble in water and oils
miscible at room temperature (in ethanol)

Synonyms

Methyl-pyrazine; 2-Methyl-1,4-diazine; 2-Methylpyrazine; Methylpyrazine; Monomethylpyrazine; NSC 30412; NSC 49138

Canonical SMILES

CC1=NC=CN=C1

The exact mass of the compound 2-Methylpyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.62 m1000 mg/ml at 20 °c1000 mg/ml at 20 °csoluble in water and oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49138. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylpyrazine (CAS 109-08-0) is a foundational heterocyclic aroma compound widely used to create nutty, roasted, and cocoa-like notes in food, beverage, and fragrance applications. It is a key product of the Maillard reaction, which is responsible for the characteristic flavors in thermally processed foods like coffee, baked goods, and roasted meats. Due to its distinct sensory profile and its role as a versatile chemical intermediate in pharmaceutical and agrochemical synthesis, selecting the correct pyrazine, such as 2-Methylpyrazine, is a critical procurement decision.

Research & Procurement Fit

Key pharmaceutical intermediate for pyrazinamide API synthesis
High-volume flavor and fragrance ingredient
Liquid at ambient temperature supports direct metering and processing

Substituting 2-Methylpyrazine with other alkylpyrazines, such as 2,5-Dimethylpyrazine or 2,6-Dimethylpyrazine, is inadvisable in controlled applications due to significant, structure-dependent shifts in sensory and processing characteristics. Even a minor change in the number or position of methyl groups drastically alters the odor detection threshold and the specific flavor character, moving from 2-Methylpyrazine's nutty/cocoa profile to the more potent chocolate/earthy notes of dimethylated analogs. These differences are not subtle and will fundamentally change the sensory profile of a final product, making direct substitution a high-risk formulation strategy.

Substitution Risk

2-Methylpyrazine
Dimethylpyrazine Analogs
Liquid at ambient temperature
2,6-: Solid (mp 35–40 °C); process re-validation and equipment changes likely
Pharmaceutical intermediate pathway to pyrazinamide
Primarily flavor/fragrance uses; no pharmaceutical conversion pathway
Reported rodent oral LD50 1800 mg/kg
2,3-: 613 mg/kg; hazard classification and handling may differ

Distinct Sensory Impact: High Odor Threshold Defines its Role as a Foundational Flavor Note

2-Methylpyrazine has a significantly higher odor detection threshold compared to its di- and tri-methylated counterparts, defining its role as a foundational, rather than high-impact, aroma component. Its threshold in water is reported at 60,000 ppb, which is 75 times higher than that of 2,5-Dimethylpyrazine (800 ppb) and 300 times higher than 2,6-Dimethylpyrazine (200 ppb). This distinction is critical for formulation control, where 2-Methylpyrazine provides a base nutty/cocoa character without the overpowering intensity of more substituted pyrazines.

Evidence DimensionOdor Detection Threshold (in water)
Target Compound Data60,000 ppb
Comparator Or Baseline2,5-Dimethylpyrazine: 800 ppb; 2,6-Dimethylpyrazine: 200 ppb
Quantified Difference75x higher than 2,5-Dimethylpyrazine; 300x higher than 2,6-Dimethylpyrazine
ConditionsSensory evaluation in an aqueous medium.

This allows for the creation of subtle, foundational roasted notes in a formulation without the risk of the overpowering potency associated with other, lower-threshold pyrazines.

Pharmaceutical Pathway
Class-level inference
Key intermediate for pyrazinamide; dimethyl analogs lack this synthetic route.
Exclusive pharmaceutical synthetic pathway
Literature and industrial practice; data to verify

Processability Advantage: Preferential Formation from Specific Amino Acid Precursors in Thermal Processing

In Maillard reaction model systems, the yield and type of pyrazine formed are highly dependent on the specific amino acid precursor, demonstrating a key processability differentiator. For example, glutamic acid reaction mixtures produce a relative abundance of methylpyrazine and ethylpyrazine. In contrast, lysine-rich systems primarily generate 2,6-dimethylpyrazine and 2-ethyl-5-methylpyrazine. This makes 2-Methylpyrazine particularly suitable for processes involving specific protein sources or amino acid blends where a characteristic nutty, less-intense roasted profile is desired.

Evidence DimensionRelative Pyrazine Yield from Amino Acid Precursors
Target Compound DataRelatively abundant from glutamic acid
Comparator Or Baseline2,6-Dimethylpyrazine and 2-Ethyl-5-methylpyrazine are primary products from lysine
Quantified DifferenceQualitative but significant difference in product distribution based on precursor.
ConditionsMaillard reaction model system with single amino acids and a sugar.

For food technologists aiming to generate a specific roasted flavor profile from defined raw materials, selecting 2-Methylpyrazine as an additive is more compatible with glutamic-acid-rich precursors than lysine-rich ones.

Acute Oral Toxicity
Cross-study comparable
Rat LD50 1800 mg/kg vs. mouse LD50 613 mg/kg (2,3-); approx. 2.9× difference
Reported acute toxicity differentiation
Species difference noted; supports hazard classification review

Synthesis Intermediate: A Versatile Building Block for Pharmaceutical and Agrochemical Development

2-Methylpyrazine serves as a crucial and specified intermediate in the synthesis of more complex molecules where its specific structure is non-negotiable. It is explicitly cited as a key intermediate for producing the anti-tubercular drug Pyrazinamide. Furthermore, it is used as a precursor for 2-cyanopyrazine via ammoxidation and as a ligand in the synthesis of coordination polymers and fluorescent silver(I) complexes. These applications depend on the unique reactivity and steric properties of the mono-methylated pyrazine ring, which cannot be replicated by unsubstituted or di-substituted analogs.

Evidence DimensionDocumented Use as a Synthetic Precursor
Target Compound DataKey intermediate for Pyrazinamide, 2-cyanopyrazine, and specific metal complexes.
Comparator Or BaselineOther pyrazines (e.g., pyrazine, 2,5-dimethylpyrazine) lack the specific combination of reactivity and substitution pattern required for these documented syntheses.
Quantified DifferenceNot applicable (binary utility).
ConditionsMulti-step organic and inorganic synthesis.

For procurement in pharmaceutical or specialty chemical synthesis, 2-Methylpyrazine is often the only valid choice, as process patents and synthesis routes explicitly require this exact starting material.

Physical State at 25°C
Head-to-head
Liquid (mp –29 °C) vs. 2,6- solid (mp 35–40 °C). Ambient-liquid state avoids heating infrastructure.
Process simplicity and lower capital expenditure
Standard pressure; may impact equipment selection
Sensory Profile
Class-level inference
Nutty, roasted, musty character. 2,5-dimethyl odor threshold ~0.80 µg/L supports non-equivalence.
Unique organoleptic signature; substitution alters sensory profile
Threshold data for 2-methylpyrazine less documented; verify for formulation
Flash Point
Head-to-head
50 °C (closed cup) vs. 2,5- 63 °C; 13 °C more volatile
Stricter flammability controls may apply
Source review recommended; safety data to verify

Formulating Foundational Roasted & Nutty Flavors

Ideal for building a base layer of roasted, nutty, or cocoa notes in complex flavor systems for baked goods, coffee, and savory snacks. Its high odor threshold prevents it from dominating the profile, allowing formulators to layer more potent, lower-threshold aroma chemicals on top for a more nuanced and balanced final product.

Controlled Flavor Generation in Thermally Processed Foods

Used as a direct additive to standardize flavor profiles in food systems where Maillard reaction precursors, particularly glutamic acid, are present. This provides process control and ensures a consistent nutty/roasted character, overcoming variability in raw material composition.

Specified Precursor for Pharmaceutical Synthesis

Required as a non-substitutable starting material for established synthetic routes, most notably in the manufacture of the anti-tuberculosis medication Pyrazinamide. Its specific structure is essential for the reaction pathways, making it a mandatory procurement for these pharmaceutical applications.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pyrazinamide API synthesis
High purity (≥99% GC), low heavy metals
Pharmaceutical intermediate specification
Nutty-roasted flavor formulation
FCC/FG grade, specific organoleptic profile
Sensory consistency and purity
Ligand & synthetic building block
High purity (>98% GC)
Experimental reproducibility
Bulk flavor & fragrance ingredient
Cost per kg, 98–99% purity
Supply chain reliability and landed cost

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Liquid
colourless to slightly yellow liquid with a nutty, cocoa-like odour

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

94.053098200 Da

Monoisotopic Mass

94.053098200 Da

Boiling Point

135.00 °C. @ 761.00 mm Hg

Heavy Atom Count

7

Density

1.007-1.033

LogP

0.21 (LogP)
0.21

Melting Point

-29 °C

UNII

RVC6500U9C

GHS Hazard Statements

Aggregated GHS information provided by 1657 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.06 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109-08-0

Wikipedia

2-methylpyrazine

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-methyl-: ACTIVE

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